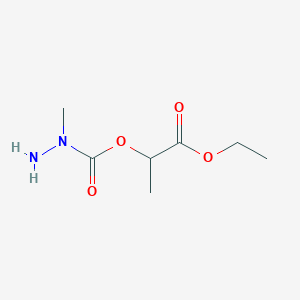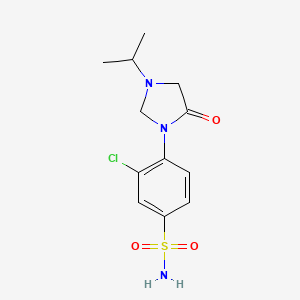
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide is a complex organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a chloro-substituted benzene ring, an imidazolidinone moiety, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Chlorination: The amine group is then chlorinated to form the chloro-substituted benzene ring.
Imidazolidinone Formation: The imidazolidinone moiety is introduced through a cyclization reaction involving an appropriate precursor.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the imidazolidinone moiety.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The imidazolidinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-Chloro-3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
- **3-Chloro-4-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
Uniqueness
The unique combination of the chloro-substituted benzene ring, imidazolidinone moiety, and sulfonamide group in 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
65615-01-2 |
|---|---|
Molekularformel |
C12H16ClN3O3S |
Molekulargewicht |
317.79 g/mol |
IUPAC-Name |
3-chloro-4-(5-oxo-3-propan-2-ylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16ClN3O3S/c1-8(2)15-6-12(17)16(7-15)11-4-3-9(5-10(11)13)20(14,18)19/h3-5,8H,6-7H2,1-2H3,(H2,14,18,19) |
InChI-Schlüssel |
YLHZKBFSDMBCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
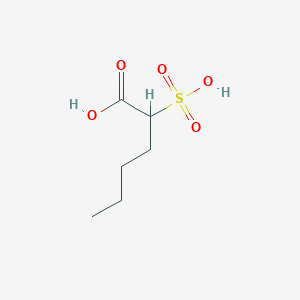
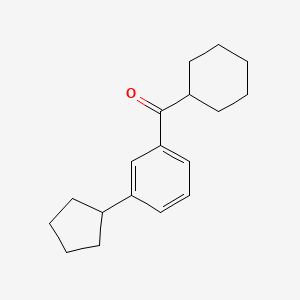



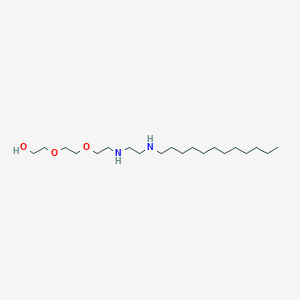
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
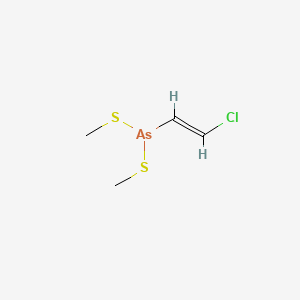
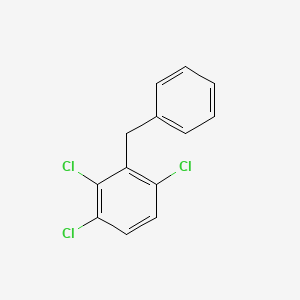
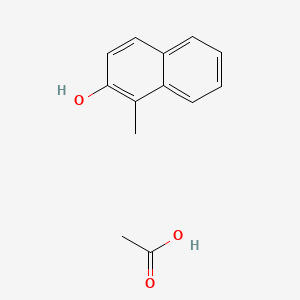
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
